molecular formula C10H9BO2S B6325024 3-(3-Thienyl)phenylboronic acid CAS No. 475206-83-8

3-(3-Thienyl)phenylboronic acid

Cat. No.: B6325024
CAS No.: 475206-83-8
M. Wt: 204.06 g/mol
InChI Key: ZDQQNWSDOWJSGZ-UHFFFAOYSA-N
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Description

3-(3-Thienyl)phenylboronic acid is an organoboron compound that features a phenyl ring substituted with a boronic acid group and a thiophene ring. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds.

Mechanism of Action

Target of Action

The primary target of 3-(3-Thienyl)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound serves as an organoboron reagent in this process .

Mode of Action

This compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The key biochemical pathway affected by this compound is the SM coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound plays a crucial role in this process, contributing to the formation of new carbon-carbon bonds .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds via the SM coupling reaction . This contributes to the synthesis of complex organic compounds, facilitating various chemical transformations .

Action Environment

The action of this compound is influenced by environmental factors such as pH and the presence of water. In an aqueous environment, boronic acid is hydrolyzed with the formation of anionic tetrahedral boronate and releases a hydrogen ion . Therefore, the compound’s action, efficacy, and stability would be affected by the conditions under which the SM coupling reaction is carried out .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Thienyl)phenylboronic acid typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of 3-bromothiophene with bis(pinacolato)diboron, followed by the Suzuki-Miyaura coupling with phenylboronic acid. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or dimethylformamide .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents and reagents is also tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(3-Thienyl)phenylboronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction, where it reacts with aryl halides to form biaryl compounds.

    Oxidation: The boronic acid group can be oxidized to form phenols.

    Reduction: The thiophene ring can undergo reduction reactions under suitable conditions.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenols: Formed through oxidation of the boronic acid group.

    Reduced Thiophenes: Formed through reduction reactions.

Scientific Research Applications

3-(3-Thienyl)phenylboronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Thienyl)phenylboronic acid is unique due to its dual functionality, combining the reactivity of both the phenyl and thiophene rings. This allows for greater versatility in synthetic applications, particularly in the formation of complex biaryl compounds.

Properties

IUPAC Name

(3-thiophen-3-ylphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BO2S/c12-11(13)10-3-1-2-8(6-10)9-4-5-14-7-9/h1-7,12-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDQQNWSDOWJSGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C2=CSC=C2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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